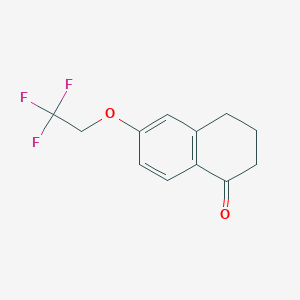

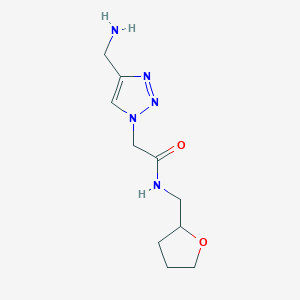

![molecular formula C11H19N5O B1464973 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one CAS No. 1456007-02-5](/img/structure/B1464973.png)

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one

説明

The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one” is a type of 1H-1,2,3-triazole derivative . Triazole derivatives are important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs was accomplished using a starting material and underwent a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium . The newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

The compound is likely to be involved in click chemistry reactions . Click chemistry is a type of chemical reaction that is reliable, wide in scope, and can be performed in a variety of solvents. It’s often used in the synthesis of triazole derivatives .Physical and Chemical Properties Analysis

The compound is likely to be a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the resources I have.科学的研究の応用

Synthesis and Potential Biological Activities

Antiviral Applications : One study describes the synthesis of thiadiazole and triazole hybrids and evaluates their antiviral activity against COVID-19 by inhibiting the main coronavirus protease, indicating the potential use of triazole derivatives in developing antiviral therapies (Rashdan et al., 2021).

Antifungal and Antibacterial Properties : Triazole derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, suggesting their applicability in addressing various microbial infections (Bai et al., 2020).

Material Science Applications

Luminescent Materials : Quinoline-triazole compounds exhibit luminescent properties and have been studied for their potential use in material science, particularly in the development of luminescent materials with specific crystalline structures (Bai, Young, & Hor, 2017).

Coordination Polymers : Research on coordination polymers using triazole ligands highlights the structural diversity and potential application in catalysis, gas storage, and separation technologies (Yang et al., 2013).

Chemical Synthesis and Structural Analysis

Synthetic Methodologies : Studies demonstrate the synthesis of novel triazole-containing compounds, showcasing the versatility of triazole chemistry in creating a wide range of substances with potential chemical, biological, and material science applications (Kariuki et al., 2022).

Structural Characterization : The detailed structural characterization of triazole derivatives, including their crystal structures and spectroscopic properties, lays the foundation for understanding their chemical behavior and potential applications in various fields (Fall et al., 2020).

作用機序

Target of action

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of action

The mode of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives are used as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Biochemical pathways

The biochemical pathways affected by 1,2,4-triazole derivatives can also vary widely. In medicinal chemistry, 1,2,4-triazole derivatives are used as a starting material for the synthesis of pharmaceutical compounds .

Result of action

The molecular and cellular effects of 1,2,4-triazole derivatives can vary widely. Some 1,2,4-triazole derivatives have shown potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

将来の方向性

生化学分析

Biochemical Properties

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions, particularly in the context of click chemistry. This compound acts as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for bioconjugation and labeling of biomolecules . The interaction of this compound with copper ions facilitates the formation of stable triazole linkages, enabling the efficient and selective modification of proteins, nucleic acids, and other biomolecules. Additionally, the compound’s water solubility and biocompatibility make it suitable for use in various biological systems .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its role in click chemistry allows for the precise labeling and tracking of cellular components, providing insights into cellular dynamics and interactions . Furthermore, the compound’s ability to form stable triazole linkages with biomolecules can impact protein function and localization, thereby affecting various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with copper ions in CuAAC reactions. The compound binds to copper ions, forming a complex that catalyzes the cycloaddition of azides and alkynes to produce triazole linkages . This reaction is highly specific and efficient, allowing for the selective modification of biomolecules. Additionally, the compound’s structure enables it to interact with various biomolecules, including proteins and nucleic acids, thereby influencing their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that the compound can maintain its activity and efficacy over extended periods, making it suitable for use in various biochemical experiments. Degradation products may form under certain conditions, potentially affecting the compound’s performance and interactions with biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to be well-tolerated and effective in facilitating bioconjugation and labeling of biomolecules . At higher doses, the compound may exhibit toxic effects, including cytotoxicity and adverse impacts on cellular function . It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role in click chemistry. The compound interacts with enzymes and cofactors that facilitate the CuAAC reaction, enabling the efficient formation of triazole linkages Additionally, the compound’s metabolism may involve its breakdown into smaller fragments, which can be further processed by cellular enzymes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s water solubility facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments. Additionally, the compound’s interactions with specific transporters can influence its localization and accumulation within cells, impacting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its structure and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, cytoplasm, or other organelles, depending on the nature of its interactions with cellular proteins and nucleic acids. This localization can affect the compound’s activity and its impact on cellular processes.

特性

IUPAC Name |

2-[4-(aminomethyl)triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O/c1-9-4-2-3-5-16(9)11(17)8-15-7-10(6-12)13-14-15/h7,9H,2-6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTIYKXQUVOVOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

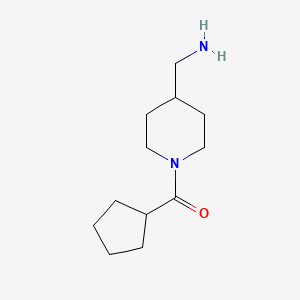

![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)

![(2E)-1-[4-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464899.png)

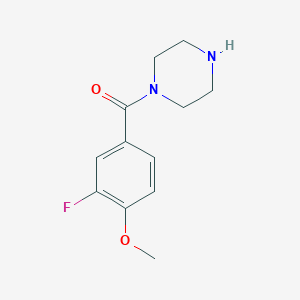

![[1-(2-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464900.png)

![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464902.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464905.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)

![{1-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464909.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)

![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)